6-Amino-4-methoxy-2-methylthiouracil

Übersicht

Beschreibung

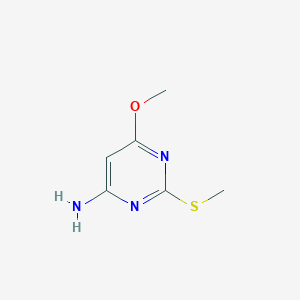

6-Amino-4-methoxy-2-methylthiouracil is a heterocyclic compound belonging to the pyrimidine family. It is characterized by the presence of an amino group at the 6th position, a methoxy group at the 4th position, and a methylthio group at the 2nd position of the pyrimidine ring. This compound has a molecular formula of C6H9N3OS and a molecular weight of 171.22 g/mol .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have demonstrated the potential of AMTU and its derivatives as anticancer agents. Research indicates that compounds similar to AMTU exhibit cytotoxic effects against various cancer cell lines, including breast, colorectal, and renal cancers. For instance, a study highlighted that certain derivatives showed IC50 values comparable to established chemotherapeutics like Methotrexate, indicating promising anticancer activity .

| Compound | Cancer Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| AMTU | MDA-MB-231 (Breast) | 0.029 | 9.8 |

| AMTU | HT-29 (Colorectal) | 0.094 | 5.0 |

| AMTU | U-937 (Renal) | 0.042 | 2.12 |

These findings suggest that AMTU could be developed into a novel anticancer agent with selective toxicity towards specific cancer types.

Thyroid Function Modulation

AMTU has been investigated for its role in modulating thyroid hormone levels. Its mechanism involves inhibition of thyroid peroxidase, which is crucial for thyroid hormone synthesis. Studies have shown that compounds like AMTU can induce hypothyroidism in experimental models by disrupting the normal function of the thyroid gland .

Synthesis of Heterocycles

The compound serves as a precursor in the synthesis of various heterocyclic compounds with potential pharmacological activities. For example, derivatives of AMTU have been synthesized through reactions involving acetylketene and thiourea, yielding new compounds with enhanced biological properties .

Anticancer Studies

In a controlled study involving MDA-MB-231 breast cancer cells, AMTU derivatives were shown to induce apoptosis through the upregulation of pro-apoptotic markers such as BAX and caspase-3 while downregulating anti-apoptotic markers like Bcl-2. This dual action not only halted cell proliferation but also promoted cell death in a dose-dependent manner .

Thyroid Studies

A notable study on Wistar rats demonstrated that oral administration of AMTU led to significant changes in thyroid hormone levels, resulting in increased plasma concentrations of thyroid-stimulating hormone (TSH) while decreasing levels of triiodothyronine (T3) and thyroxine (T4). This suggests that AMTU can effectively alter thyroid function and may be useful in treating conditions related to hyperthyroidism .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-methoxy-2-methylthiouracil typically involves the reaction of thiourea with ethyl cyanoacetate in the presence of sodium ethoxide, followed by cyclization and subsequent methylation and methoxylation steps . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Key raw materials include thiourea, ethyl cyanoacetate, and appropriate methylating and methoxylating agents .

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-4-methoxy-2-methylthiouracil undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the methylthio group to a thiol group.

Substitution: Nucleophilic substitution reactions can replace the methoxy or methylthio groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted pyrimidine derivatives.

Wirkmechanismus

The mechanism of action of 6-Amino-4-methoxy-2-methylthiouracil involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulating the enzyme’s conformation. The pathways involved may include inhibition of nucleic acid synthesis or disruption of cellular signaling processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-Amino-2-methylthiouracil: Lacks the methoxy group at the 4th position.

4-Methoxy-2-methylthiouracil: Lacks the amino group at the 6th position.

2-Methylthiouracil: Lacks both the amino and methoxy groups.

Uniqueness

6-Amino-4-methoxy-2-methylthiouracil is unique due to the presence of all three functional groups (amino, methoxy, and methylthio) on the pyrimidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Biologische Aktivität

6-Amino-4-methoxy-2-methylthiouracil (AMTU) is a thiouracil derivative that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and enzyme inhibition. This compound's unique structure, featuring an amino group, a methoxy group, and a methylthio group, contributes to its distinct pharmacological properties. This article summarizes the biological activity of AMTU, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structure and Reactivity

AMTU is characterized by the following structural formula:

The presence of the amino and methoxy groups enhances its reactivity and interaction with biological targets. The compound exhibits various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can alter its biological activity.

The primary mechanism of action for AMTU involves its interaction with specific enzymes or receptors. It is known to inhibit nucleic acid synthesis by interfering with enzymes involved in DNA replication and transcription. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells . Additionally, AMTU may modulate cellular signaling pathways by affecting the activity of kinases and other regulatory proteins.

Anticancer Activity

AMTU has been investigated for its anticancer properties across various cancer types. In vitro studies have demonstrated significant cytotoxic effects against several cancer cell lines:

- Breast Cancer (MDA-MB-231) : AMTU showed IC50 values comparable to standard chemotherapeutics like Methotrexate.

- Colorectal Cancer (HT-29) : The compound exhibited selective toxicity with a notable selectivity index over normal cells.

- Renal Cancer (U-937) : AMTU displayed moderate cytotoxicity but was less selective compared to other tested compounds .

Table 1: Cytotoxicity of AMTU Against Different Cancer Cell Lines

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 | 0.029 | 9.8 |

| HT-29 | 0.042 | 5.0 |

| U-937 | 0.094 | 2.12 |

Enzyme Inhibition

AMTU has also been studied as an enzyme inhibitor, particularly targeting tyrosinase—a key enzyme in melanin biosynthesis. Inhibition studies revealed that AMTU could effectively reduce tyrosinase activity, which is beneficial in cosmetic applications aimed at skin lightening .

Table 2: Enzyme Inhibition Data for AMTU

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Tyrosinase | Mixed-type | 16.69 |

| Other Enzymes | Non-competitive | Varies |

Study 1: Anticancer Effects in Animal Models

In a study involving mouse models, AMTU treatment resulted in significant tumor reduction in xenograft models of breast cancer. The compound was administered at doses ranging from 5 to 20 mg/kg body weight, leading to a marked decrease in tumor volume without notable toxicity .

Study 2: Endothelial Cell Protection

Another investigation focused on the protective effects of AMTU on human umbilical vein endothelial cells (HUVECs) subjected to lipopolysaccharide (LPS)-induced hyperpermeability. Results indicated that AMTU effectively inhibited LPS-induced actin rearrangement and barrier disruption at concentrations above 5 µM, demonstrating its potential as a protective agent against inflammatory conditions .

Eigenschaften

IUPAC Name |

6-methoxy-2-methylsulfanylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3OS/c1-10-5-3-4(7)8-6(9-5)11-2/h3H,1-2H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBAYMIJHPUCRMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)N)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399550 | |

| Record name | 6-Methoxy-2-(methylsulfanyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3289-53-0 | |

| Record name | 6-Methoxy-2-(methylsulfanyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.